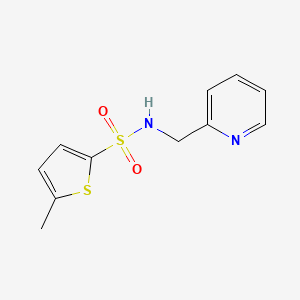![molecular formula C23H29ClN2O2 B5118445 1-[3-(4-chlorophenoxy)benzyl]-N,N-diethyl-3-piperidinecarboxamide](/img/structure/B5118445.png)
1-[3-(4-chlorophenoxy)benzyl]-N,N-diethyl-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(4-chlorophenoxy)benzyl]-N,N-diethyl-3-piperidinecarboxamide, also known as CPP-109, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of addiction and other neurological disorders. CPP-109 is a derivative of a naturally occurring compound called gamma-aminobutyric acid (GABA) and its synthesis method, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions are discussed in
Mécanisme D'action
1-[3-(4-chlorophenoxy)benzyl]-N,N-diethyl-3-piperidinecarboxamide works by inhibiting the enzyme called GABA aminotransferase (GABA-AT), which is responsible for the breakdown of GABA. By inhibiting GABA-AT, 1-[3-(4-chlorophenoxy)benzyl]-N,N-diethyl-3-piperidinecarboxamide increases the levels of GABA in the brain, which in turn reduces the craving for addictive substances and alleviates symptoms of neurological disorders.
Biochemical and Physiological Effects:
1-[3-(4-chlorophenoxy)benzyl]-N,N-diethyl-3-piperidinecarboxamide has been shown to increase the levels of GABA in the brain, which can help reduce the craving for addictive substances and alleviate symptoms of neurological disorders. It has also been shown to have a positive effect on cognitive function, memory, and learning.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-[3-(4-chlorophenoxy)benzyl]-N,N-diethyl-3-piperidinecarboxamide in lab experiments include its ability to increase the levels of GABA in the brain, its potential therapeutic applications in the treatment of addiction and other neurological disorders, and its positive effect on cognitive function, memory, and learning. The limitations of using 1-[3-(4-chlorophenoxy)benzyl]-N,N-diethyl-3-piperidinecarboxamide in lab experiments include its potential toxicity and the need for further research to determine its long-term safety and efficacy.
Orientations Futures
There are several future directions for research on 1-[3-(4-chlorophenoxy)benzyl]-N,N-diethyl-3-piperidinecarboxamide, including:
1. Investigating its potential therapeutic applications in the treatment of other neurological disorders such as depression, anxiety, and epilepsy.
2. Conducting further research to determine its long-term safety and efficacy.
3. Developing new derivatives of 1-[3-(4-chlorophenoxy)benzyl]-N,N-diethyl-3-piperidinecarboxamide with improved pharmacokinetic and pharmacodynamic properties.
4. Investigating its potential use in combination with other drugs for the treatment of addiction and other neurological disorders.
5. Investigating its potential use in the prevention of addiction and the development of tolerance to addictive substances.
Conclusion:
1-[3-(4-chlorophenoxy)benzyl]-N,N-diethyl-3-piperidinecarboxamide is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of addiction and other neurological disorders. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been discussed in this paper. Further research is needed to determine its long-term safety and efficacy and to develop new derivatives with improved pharmacokinetic and pharmacodynamic properties.
Méthodes De Synthèse
1-[3-(4-chlorophenoxy)benzyl]-N,N-diethyl-3-piperidinecarboxamide is synthesized by reacting 4-chlorophenol with benzyl bromide in the presence of potassium carbonate to yield 4-chlorophenylbenzyl ether. The resulting compound is then treated with N,N-diethyl-piperidine-3-carboxylic acid chloride to yield 1-[3-(4-chlorophenoxy)benzyl]-N,N-diethyl-3-piperidinecarboxamide.
Applications De Recherche Scientifique
1-[3-(4-chlorophenoxy)benzyl]-N,N-diethyl-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of addiction, particularly cocaine and alcohol addiction. It has also been investigated as a potential treatment for other neurological disorders such as depression, anxiety, and epilepsy. 1-[3-(4-chlorophenoxy)benzyl]-N,N-diethyl-3-piperidinecarboxamide works by inhibiting the enzyme responsible for the breakdown of GABA, which is an inhibitory neurotransmitter in the brain. This results in an increase in GABA levels, which can help reduce the craving for addictive substances and alleviate symptoms of neurological disorders.
Propriétés
IUPAC Name |
1-[[3-(4-chlorophenoxy)phenyl]methyl]-N,N-diethylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN2O2/c1-3-26(4-2)23(27)19-8-6-14-25(17-19)16-18-7-5-9-22(15-18)28-21-12-10-20(24)11-13-21/h5,7,9-13,15,19H,3-4,6,8,14,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBMQPHGEBSHNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)CC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[3-(4-chlorophenoxy)phenyl]methyl]-N,N-diethylpiperidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[(2-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B5118363.png)
![1-[3-(2-allylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5118375.png)



![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(2-methyl-2-propen-1-yl)benzamide](/img/structure/B5118402.png)
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine](/img/structure/B5118410.png)

![2-[(2-methoxy-4-methylphenoxy)methyl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5118431.png)
![N-{2-[2-(4-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B5118434.png)
![N-{[2-(2,4-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-ethyl-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5118437.png)

![N-[3-(methylthio)propyl]-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5118447.png)
